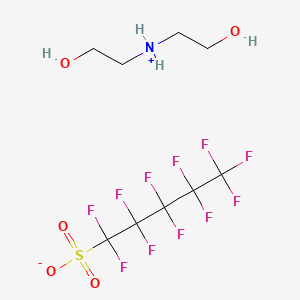
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is a complex organic compound with the molecular formula C(_9)H(12)F({11})NO(_5)S. This compound is notable for its unique structure, which includes both a fluorinated alkyl sulfonate group and a bis(2-hydroxyethyl)ammonium group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate typically involves the reaction of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion and high yield. The reaction can be represented as follows:
C5F11SO3H+NH(CH2CH2OH)2→C5F11SO3NH(CH2CH2OH)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds, or reduced to form alkyl groups.
Condensation Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the fluorinated alkyl chain.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of specialty coatings and lubricants due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate exerts its effects is largely dependent on its interaction with other molecules. The fluorinated alkyl group can interact with hydrophobic regions of proteins and membranes, while the bis(2-hydroxyethyl)ammonium group can form hydrogen bonds and ionic interactions. These interactions can alter the physical properties of membranes or proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate
- Bis(trimethyl-3-(pentadecafluoroheptyl)sulfonyl)ammonium sulfate
- Bis(trimethyl-3-(nonafluorobutyl)sulfonyl)ammonium sulfate
Uniqueness
Compared to similar compounds, Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its specific fluorination pattern also imparts distinct chemical stability and resistance to degradation, which can be advantageous in various industrial and research applications.
Properties
CAS No. |
70225-17-1 |
|---|---|
Molecular Formula |
C9H12F11NO5S |
Molecular Weight |
455.24 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |
InChI |
InChI=1S/C5HF11O3S.C4H11NO2/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;6-3-1-5-2-4-7/h(H,17,18,19);5-7H,1-4H2 |
InChI Key |
YCMYOAOBWUIFST-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH2+]CCO.C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















